molecular formula C11H12BrNO3S B8382984 5-Bromo-2-dimethylthiocarbamoyloxy-benzoic acid methyl ester

5-Bromo-2-dimethylthiocarbamoyloxy-benzoic acid methyl ester

Cat. No.: B8382984
M. Wt: 318.19 g/mol
InChI Key: JWMBUKCQKSYGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-dimethylthiocarbamoyloxy-benzoic acid methyl ester is a useful research compound. Its molecular formula is C11H12BrNO3S and its molecular weight is 318.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.19 g/mol

IUPAC Name

methyl 5-bromo-2-(dimethylcarbamothioyloxy)benzoate

InChI

InChI=1S/C11H12BrNO3S/c1-13(2)11(17)16-9-5-4-7(12)6-8(9)10(14)15-3/h4-6H,1-3H3

InChI Key

JWMBUKCQKSYGQZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC1=C(C=C(C=C1)Br)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-Bromo-2-hydroxy-benzoic acid methyl ester (29.8 g, 129 mmol) and dimethylthiocarbamoyl chloride (17.54 g, 142 mmol) in DMF at room temperature was added DABCO (21.7 g, 193.5 mmol). The resulting mixture, after being stirred at room temperature overnight, was diluted with water (1.25 L) and acidified to a pH˜4 using 1 N HCl. The precipitate was collected, rinsed with water and dried in vacuo to provide crude 5-bromo-2-dimethylthiocarbamoyloxy-benzoic acid methyl ester as an off-white solid in 91% yield. The product was used directly in the subsequent reaction without purification.
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
17.54 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
21.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.25 L
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.